JJKK-048: A Technical Guide to a Potent and Selective Monoacylglycerol Lipase Inhibitor
JJKK-048: A Technical Guide to a Potent and Selective Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JJKK-048 is a novel, ultrapotent, and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, JJKK-048 effectively increases the levels of 2-AG in the brain and peripheral tissues, leading to a range of physiological effects, including analgesia. This technical guide provides a comprehensive overview of JJKK-048, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. The information presented is intended to support further research and development of JJKK-048 as a potential therapeutic agent for various conditions, including pain, neurodegenerative diseases, and cancer.
Chemical Properties and Structure
JJKK-048, with the chemical name {4-[bis-(benzo[d]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone, is a piperidine triazole urea-based compound. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | {4-[bis-(benzo[d]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone | |
| Molecular Formula | C23H22N4O5 | |
| Molecular Weight | 434.44 g/mol | |
| CAS Number | 1515855-97-6 | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
Mechanism of Action
JJKK-048 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). It functions by covalently binding to the catalytic serine residue (S122) within the active site of the MAGL enzyme. This irreversible carbamoylation of the active site serine effectively inactivates the enzyme, preventing the hydrolysis of its primary substrate, 2-arachidonoylglycerol (2-AG). The inhibition of MAGL by JJKK-048 leads to a significant and dose-dependent increase in the levels of 2-AG in the brain and other tissues.
The signaling pathway affected by JJKK-048 is illustrated in the following diagram:
Caption: JJKK-048 inhibits MAGL, preventing 2-AG breakdown and enhancing cannabinoid signaling.
In Vitro Pharmacology
JJKK-048 demonstrates high potency and selectivity for MAGL across different species. The following table summarizes its in vitro activity.
| Target | Species | IC50 (nM) | Selectivity vs. FAAH | Selectivity vs. ABHD6 | Reference |
| MAGL | Human | 0.214 | >13,000-fold | ~630-fold | |
| MAGL | Rat | 0.275 | - | - | |
| MAGL | Mouse | 0.363 | - | - | |
| MAGL | Human/Rodent | <0.4 | - | - |
In Vivo Pharmacology
In vivo studies in mice have confirmed the potent and dose-dependent effects of JJKK-048 on MAGL activity and 2-AG levels in the brain.
| Dose (mg/kg, i.p.) | MAGL Inhibition in Brain (%) | Increase in Brain 2-AG Levels | Analgesic Effect | Reference |
| 0.5 | ~45% | Significant | Yes (writhing test) | |
| 1 | ~80% | Dose-dependent | Yes (writhing & tail-immersion) | |
| 2 | ~80% | Dose-dependent | Yes (writhing & tail-immersion) | |
| 4 | ~90% | Dose-dependent | - |
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Analgesia: JJKK-048 administration resulted in significant antinociceptive effects in mouse models of pain. A low dose of 0.5 mg/kg produced analgesia in the writhing test without inducing cannabimimetic side effects. Higher doses (1-2 mg/kg) induced analgesia in both the writhing and tail-immersion tests.
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Other CNS Effects: At higher doses, JJKK-048 was observed to cause hypomotility and hypothermia, but not catalepsy.
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Selectivity: JJKK-048 administration did not affect the brain levels of anandamide (AEA), another major endocannabinoid, demonstrating its selectivity for the 2-AG signaling pathway in vivo.
Experimental Protocols
In Vitro MAGL Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of JJKK-048 against human, rat, and mouse MAGL.
Methodology:
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Enzyme Source: Recombinant human, rat, or mouse MAGL expressed in HEK293 cells.
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Substrate: 2-Arachidonoylglycerol (2-AG).
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Procedure:
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The enzyme is pre-incubated with varying concentrations of JJKK-048 in an appropriate buffer.
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The reaction is initiated by the addition of the substrate, 2-AG.
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The hydrolysis of 2-AG is monitored over time using a suitable detection method, such as liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining 2-AG or the formation of arachidonic acid.
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The rate of reaction at each inhibitor concentration is calculated and compared to the control (no inhibitor).
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IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
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The general workflow for determining the in vitro IC50 is depicted below:
Caption: Workflow for determining the IC50 of JJKK-048 against MAGL.
In Vivo MAGL Inhibition and 2-AG Level Measurement in Mice
Objective: To assess the in vivo potency of JJKK-048 in inhibiting brain MAGL activity and elevating brain 2-AG levels.
Methodology:
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Animals: Male C57Bl/6J mice.
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Drug Administration: JJKK-048 is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.1-4 mg/kg). A vehicle control group is also included.
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Tissue Collection: At a specified time point after administration (e.g., 30 minutes), mice are euthanized, and brains are rapidly removed and flash-frozen.
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MAGL Activity Assay (Activity-Based Protein Profiling - ABPP):
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Brain tissue is homogenized in a suitable buffer.
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The homogenate is incubated with a fluorescently tagged activity-based probe that covalently binds to the active site of serine hydrolases, including MAGL.
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Proteins are separated by SDS-PAGE.
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The fluorescence of the MAGL band is quantified to determine the level of active enzyme. A reduction in fluorescence in the JJKK-048-treated groups compared to the vehicle group indicates MAGL inhibition.
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2-AG Quantification (LC-MS):
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Lipids are extracted from a separate portion of the brain homogenate.
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2-AG levels are quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method with an appropriate internal standard.
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Conclusion
JJKK-048 is a powerful research tool and a promising therapeutic lead compound. Its high potency and selectivity for MAGL make it an ideal candidate for studying the physiological and pathophysiological roles of the 2-AG signaling pathway. Further investigation into its pharmacokinetic properties, long-term safety profile, and efficacy in various disease models is warranted to fully elucidate its therapeutic potential.
